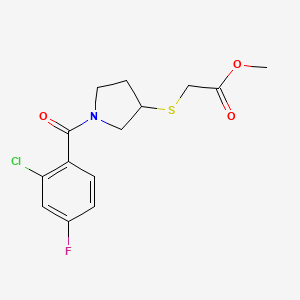

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a 2-chloro-4-fluorobenzoyl group and a thioether-linked methyl acetate moiety. This structure combines a heterocyclic amine, aromatic halogenation, and ester functionality, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl 2-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFNO3S/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)11-3-2-9(16)6-12(11)15/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEPZWJFHALQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction, often using 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Thioacetate Formation: The final step involves the nucleophilic substitution of the pyrrolidine nitrogen with a thioacetate group, typically using methyl thioacetate and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The thioacetate moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the benzoyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

Materials Science: The unique electronic properties imparted by the chloro and fluoro substituents make this compound useful in the development of advanced materials, such as organic semiconductors.

Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, especially those involving thioesterases.

Mechanism of Action

The mechanism by which Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound’s thioacetate group can act as a substrate for enzymes such as thioesterases, leading to the release of active metabolites. The pyrrolidine ring may interact with neurotransmitter receptors, while the benzoyl group can participate in hydrophobic interactions with protein targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structural Differences :

- Heterocycles : The pyrrolidine ring in the target is replaced with a pyrimidine-thietane system. Pyrimidine’s aromaticity enables π-π stacking, while thietane’s strained three-membered ring may enhance reactivity.

- Substituents : The 2-chloro-4-fluorobenzoyl group (electron-withdrawing) contrasts with the thietan-3-yloxy group (electron-donating), affecting electronic properties and binding interactions.

Synthetic Routes :

Both compounds utilize thioether linkages formed via nucleophilic substitution. The ethyl ester analog was synthesized by reacting a pyrimidine-thiol precursor with 2-chloromethylthiirane . The target compound likely follows a similar route, substituting the benzoyl chloride derivative.

Agrochemical Derivatives from Pesticide Chemicals Glossary

Compounds like benazolin (benzothiazoleacetic acid) and tolfenpyrad (pyrazole-carboxamide) share functional groups with the target compound but differ in core scaffolds:

- Benazolin : A benzothiazole ring with a carboxylic acid group, promoting herbicidal activity through auxin mimicry. The target’s ester and pyrrolidine groups lack this acidic functionality, suggesting divergent mechanisms .

- Tolfenpyrad: A pyrazole-carboxamide with chloro and methylphenoxy substituents, acting as an insecticide via mitochondrial complex I inhibition. The target’s chloro-fluorobenzoyl group may similarly disrupt electron transport but in a distinct biochemical context .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

| Property | Target Compound | Ethyl Ester Analog | Benazolin |

|---|---|---|---|

| Molecular Weight (g/mol) | ~340 | ~328 | ~243 |

| logP (Predicted) | 2.8 | 3.1 | 1.5 |

| Solubility (mg/mL) | Low (DMSO) | Moderate (EtOH) | High (H2O) |

| Melting Point (°C) | ~120–140 | ~80–100 | ~150–160 |

*Based on structural analogs and computational predictions.

Research Findings and Mechanistic Insights

- Synthesis : The ethyl ester analog’s synthesis via thiirane intermediates suggests the target compound could be prepared using a benzoyl chloride derivative and a pyrrolidine-thiol precursor under mild alkaline conditions .

- Bioactivity : Chloro-fluoro aromatic groups (as in the target) are prevalent in kinase inhibitors (e.g., imatinib), where halogen bonds enhance binding affinity. The ethyl ester analog’s thietane group may confer oxidative stress induction in pests .

- Stability : The methyl ester in the target compound may hydrolyze slower than ethyl esters in vivo, prolonging half-life but requiring esterase-mediated activation for prodrug applications.

Biological Activity

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate (CAS Number: 2034607-22-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 331.8 g/mol. The compound features a pyrrolidine ring, a thioether linkage, and a chlorofluorobenzoyl moiety, which contribute to its biological properties.

Research indicates that compounds similar in structure to this compound may exhibit mechanisms such as:

- Inhibition of Enzymatic Activity : Thiosemicarbazone derivatives have been shown to inhibit various enzymes, including cathepsin L, which is implicated in cancer metastasis. For instance, benzoylbenzophenone thiosemicarbazone analogues demonstrated selective inhibition of cathepsin L while exhibiting low cytotoxicity towards normal cells .

- Induction of Apoptosis : Compounds with similar thioether functionalities have been reported to induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and depleting cellular thiols . This suggests that this compound may also possess pro-apoptotic properties.

- Antimicrobial Activity : Research on thiosemicarbazones has revealed antibacterial properties against various pathogens, indicating potential for this compound in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Cancer Research : A study evaluated the efficacy of thiosemicarbazone derivatives in inhibiting cancer cell invasion. The most active compounds significantly reduced the invasive potential of breast and prostate cancer cells while maintaining low cytotoxicity towards normal cells . This highlights the therapeutic potential of this compound in oncology.

- Antimicrobial Testing : Another investigation focused on the synthesis and antibacterial activity of steroidal thiosemicarbazones. These compounds exhibited promising results against resistant bacterial strains, suggesting that this compound may also be effective in combating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.